Mildronate dihydrate

Catalog No.
S618286
CAS No.
86426-17-7
M.F
C6H16N2O3
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mildronate dihydrate

CAS Number

86426-17-7

Product Name

Mildronate dihydrate

IUPAC Name

3-[(trimethylazaniumyl)amino]propanoate;hydrate

Molecular Formula

C6H16N2O3

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C6H14N2O2.H2O/c1-8(2,3)7-5-4-6(9)10;/h7H,4-5H2,1-3H3;1H2

InChI Key

WVYGCKFMBOZNRT-UHFFFAOYSA-N

SMILES

C[N+](C)(C)NCCC(=O)[O-].O.O

Synonyms

3-(2,2,2-trimethylhydrazine)propionate, 3-(2,2,2-trimethylhydrazinium)propionate, 3-TMHP, meldonium, MET-88, mildronat, mildronate, mindronate, N-trimethylhydrazine-3-propionate, Q-4224-IOS, Quaterin, trimethylhydraziniumpropionate, Vasonat

Canonical SMILES

C[N+](C)(C)NCCC(=O)[O-].O

Cardiovascular and Metabolic Diseases

Meldonium dihydrate is being studied for its potential benefits in treating various cardiovascular and metabolic diseases. One mechanism researchers propose is that it regulates energy metabolism by lowering L-carnitine levels []. This theoretical benefit is being explored in conditions like:

  • Heart failure []
  • Myocardial infarction (heart attack)
  • Arrhythmia (irregular heartbeat)
  • Atherosclerosis (hardening of the arteries)
  • Diabetes

Ischemia/Reperfusion Injury

Ischemia/reperfusion injury occurs when blood flow to an organ or tissue is blocked and then restored. This can lead to cell death and organ damage. Meldonium dihydrate is being investigated for its potential to reduce this type of injury in organs like:

  • Liver []
  • Kidneys

Mildronate dihydrate, chemically known as 3-(2,2,2-trimethylhydrazinium) propionate dihydrate, is a pharmaceutical compound primarily used for its cardioprotective properties. Developed in the 1970s by Ivars Kalviņš at the Latvian Institute of Organic Synthesis, it is marketed under various names, including Mildronate and Meldonium. This compound is characterized by its white crystalline powder form and has a molecular formula of C₆H₁₄N₂O₂ with a molar mass of approximately 146.19 g/mol .

  • Oxidation: The compound can be oxidized under specific conditions, resulting in various oxidation products.
  • Reduction: Reduction reactions modify functional groups within the meldonium molecule.
  • Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to achieve the desired products.

Mildronate dihydrate exhibits significant biological activity, particularly in modulating energy metabolism. It inhibits the biosynthesis of L-carnitine, a compound essential for fatty acid metabolism. This inhibition leads to a shift from fatty acid oxidation to glucose oxidation during ischemic conditions, enhancing myocardial energy metabolism and improving cardiac function . The compound acts as a metabolic modulator by influencing enzymatic reactions and hormone activity within cells .

The synthesis of Mildronate dihydrate can be achieved through several methods:

  • Direct Reaction Method: This involves dissolving 3-(2,2,2-trimethylhydrazinium) propionate in water or another solvent and adding a polybasic acid (e.g., fumaric acid) under controlled temperature conditions (20°C to 50°C) until the salt forms.
  • Hydrogenolysis Method: A more advanced method includes the reaction of specific intermediates followed by hydrogenolysis to yield Mildronate with improved yield and quality .
  • Industrial Production: Large-scale synthesis follows similar methods but is optimized for efficiency and purity suitable for pharmaceutical applications.

Mildronate dihydrate is primarily used in medical settings for:

  • Cardiovascular Health: It is employed to treat ischemic heart disease and improve cardiac function during ischemia.
  • Athletic Performance: Although its use in sports is controversial due to doping regulations, it has been noted for enhancing physical performance by modulating energy metabolism .
  • Cognitive Function: Some studies suggest potential benefits in cognitive enhancement due to its effects on blood flow and energy metabolism in the brain .

Research indicates that Mildronate dihydrate interacts with various biomolecules and enzymes. Its primary mechanism involves binding to γ-butyrobetaine hydroxylase, inhibiting its activity and thereby reducing L-carnitine levels. This interaction shifts cellular energy production pathways, which can be beneficial under stress conditions such as ischemia .

Mildronate dihydrate shares similarities with several compounds but retains unique properties:

Compound NameChemical StructureUnique Features
L-CarnitineC₇H₁₅N₁O₃Essential for fatty acid transport; not an inhibitor
γ-ButyrobetaineC₄H₉N₁O₂Precursor of L-carnitine; not used therapeutically
Acetyl-L-CarnitineC₉H₁₇N₁O₃Acetylated form; enhances cognitive function
Propionyl-L-CarnitineC₇H₁₅N₁O₂Similar metabolic effects; less studied

Mildronate's ability to inhibit L-carnitine synthesis distinguishes it from these compounds, making it particularly effective in managing energy metabolism during ischemic events .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

164.11609238 g/mol

Monoisotopic Mass

164.11609238 g/mol

Heavy Atom Count

11

Appearance

Assay:≥98%A crystalline solid

UNII

22DC15W645

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of angina pectoris

MeSH Pharmacological Classification

Cardiovascular Agents

Pictograms

Irritant

Irritant

Wikipedia

Meldonium dihydrate

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-12

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